molecular formula C13H15FO2 B1406447 trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate CAS No. 1455037-44-1

trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate

Cat. No. B1406447
CAS RN: 1455037-44-1
M. Wt: 222.25 g/mol
InChI Key: ZMSABYXKKSYNSC-UHFFFAOYSA-N
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Description

“trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate” is a chemical compound with the molecular formula C13H15FO2 . It has a molecular weight of 222.26 g/mol .

Scientific Research Applications

Chemical Synthesis and Properties

  • Synthesis and Properties of Stereoisomers : The synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate has been achieved. These acids show different pKa values for the carboxylic acid functions and the amino groups, hinting at different interactions with fluorine atoms (Chernykh et al., 2016).
  • Stereoselective Synthesis : A stereoselective approach was developed for synthesizing cis- and trans-3-fluoro-1-phenylcyclobutylamine. This process involved the reduction of cyclobutanone and demonstrated excellent stereoselectivity (Shao & Ye, 2008).
  • Physicochemical Characteristics : The synthesis of cis- and trans-3-alkyl- and 3-aryl-3-fluorocycobutylamines from 3-oxocyclobutane carboxylic acid revealed insights into their pKa and log D values. The fluorinated trans-compounds displayed increased lipophilicity compared to non-fluorinated analogues (Chernykh et al., 2015).

Biochemical Interactions and Transport Mechanisms

  • Transport Mechanisms in Prostate Cancer : Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid (anti–18F-FACBC) showed promise for visualizing prostate cancer, with its transport mechanism and intracellular fate being explored in human prostate cancer cells. This study provided insights into the role of sodium-dependent and sodium-independent amino acid transporters in the uptake of this tracer (Okudaira et al., 2011).
  • Differences in Transport Mechanisms : The uptake mechanisms of trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid (anti-[18F]FACBC) were compared in inflammatory and tumor cells. This research highlighted the involvement of Na+-dependent amino acid transporters and the potential advantages of anti-[18F]FACBC accumulation in different cell types for imaging purposes (Oka et al., 2014).

properties

IUPAC Name

benzyl 3-fluoro-3-methylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c1-13(14)7-11(8-13)12(15)16-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSABYXKKSYNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150547
Record name Cyclobutanecarboxylic acid, 3-fluoro-3-methyl-, phenylmethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate

CAS RN

1455037-44-1
Record name Cyclobutanecarboxylic acid, 3-fluoro-3-methyl-, phenylmethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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